delta-Carotene

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Delta-Carotene can be synthesized through various chemical reactions. One common method involves the use of Wittig reactions or Grignard compounds . These reactions typically involve the selective condensation of carbonyl compounds and the homo-dimerization reaction, as well as the selective coupling reaction of Csp2–Csp2 .

Industrial Production Methods: : In industrial settings, this compound is often produced through chemical synthesis. This method involves the use of high-performance liquid chromatography (HPLC) to resolve the major carotenoids . The HPLC method uses a C30 column at 20°C with a gradient consisting of methanol, methyl-tert-butyl ether, and water .

Análisis De Reacciones Químicas

Types of Reactions: : Delta-Carotene undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions to prevent the degradation of the compound .

Major Products: : The major products formed from these reactions include different isomers of carotenoids and their derivatives .

Aplicaciones Científicas De Investigación

Health Benefits

1.1 Antioxidant Properties

Delta-carotene exhibits potent antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial for preventing chronic diseases such as cancer and cardiovascular disorders. Research indicates that carotenoids can mitigate damage from reactive oxygen species, thereby protecting cellular integrity .

1.2 Anti-Inflammatory Effects

Studies have shown that this compound can exert anti-inflammatory effects by modulating inflammatory pathways. For instance, it has been noted to inhibit the NF-κB signaling pathway, which plays a pivotal role in inflammation . This suggests potential therapeutic applications in managing inflammatory diseases.

1.3 Immune System Support

this compound may enhance immune function by promoting the activity of immune cells. Its role in improving animal immunity has been documented, indicating its potential use in both human and veterinary medicine .

Dietary Applications

2.1 Nutritional Supplementation

this compound is often included in dietary supplements due to its health benefits. It is particularly beneficial for individuals with low carotenoid intake, as it contributes to overall health by supporting vision, skin health, and immune function .

2.2 Food Industry Uses

In the food industry, this compound serves as a natural colorant and nutritional enhancer. It is added to products like dairy, beverages, and snacks to improve their visual appeal and nutritional profile . Its stability during processing makes it an attractive option for manufacturers.

Agricultural Applications

3.1 Crop Improvement

Research has focused on genetically modifying crops to enhance carotenoid content, including this compound. For example, the introduction of the Del gene in tomatoes leads to increased levels of this compound at the expense of lycopene, resulting in orange-colored fruits . This genetic manipulation can improve both nutritional value and marketability.

3.2 Animal Feed

this compound is also utilized in animal feed to enhance the color of egg yolks and poultry skin, thereby increasing their market value. Its inclusion in livestock diets has been shown to improve overall health and productivity .

Cosmetic Applications

4.1 Skin Health

Due to its antioxidant properties, this compound is incorporated into cosmetic formulations aimed at protecting skin from UV radiation and aging. Its ability to scavenge free radicals makes it a valuable ingredient in skincare products designed for sun protection and anti-aging .

Case Studies

Mecanismo De Acción

Delta-Carotene exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . It also modulates various signaling pathways, including the TNF signaling pathway and the sphingomyelin signaling pathway . Additionally, this compound interacts with transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-κB (NF-κB) .

Comparación Con Compuestos Similares

Delta-Carotene is similar to other carotenoids such as alpha-carotene, beta-carotene, gamma-carotene, and lycopene . it is unique in its structure, having an ε-ring at one end and an uncyclized ψ at the other end . This structural difference gives this compound distinct properties and functions compared to other carotenoids .

Similar Compounds

- Alpha-Carotene

- Beta-Carotene

- Gamma-Carotene

- Lycopene

This compound stands out due to its unique structure and the specific roles it plays in biological processes .

Actividad Biológica

Delta-carotene, a member of the carotenoid family, is a pigment found in various fruits and vegetables, particularly in tomatoes. It is structurally similar to other carotenoids like beta-carotene and lycopene, and it exhibits significant biological activities that have garnered attention in nutritional and medicinal research. This article explores the biological activity of this compound, including its antioxidant properties, anti-inflammatory effects, and potential roles in disease prevention.

Chemical Structure and Sources

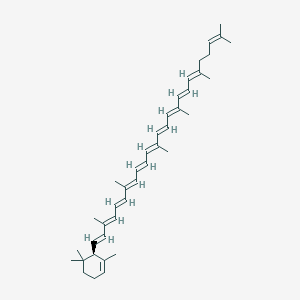

This compound (C40H56) is a tetraterpene composed of eight isoprene units. It is characterized by its unique double bond configuration which differentiates it from other carotenoids. Major dietary sources include:

- Tomatoes : Especially varieties with high orange pigmentation.

- Carrots : In smaller amounts compared to beta-carotene.

- Pumpkins : Contributing to their vibrant color.

1. Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial as oxidative stress is linked to various chronic diseases.

- Mechanism : this compound can quench singlet oxygen and inhibit lipid peroxidation, thereby protecting cellular components from damage .

- Research Findings : Studies have shown that this compound can enhance the body's antioxidant defenses by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in animal models .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways, which may contribute to its protective effects against chronic diseases.

- Case Studies : In a study involving Wistar rats with liver tumors, this compound supplementation resulted in increased natural killer (NK) cell activity and reduced levels of inflammatory cytokines such as IL-2 and TNF-alpha .

- Molecular Mechanisms : The anti-inflammatory effects are thought to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in the inflammatory response .

3. Potential Role in Disease Prevention

Research suggests that this compound may play a role in preventing certain diseases, particularly those related to oxidative stress and inflammation.

- Cancer Prevention : Epidemiological studies indicate a correlation between high dietary intake of carotenoids and reduced risk of cancers, particularly prostate cancer . this compound's ability to inhibit tumor growth has been documented in preclinical studies.

- Eye Health : Similar to other carotenoids, this compound may contribute to eye health by reducing the risk of age-related macular degeneration (AMD) due to its antioxidant properties .

Comparative Analysis with Other Carotenoids

| Carotenoid | Antioxidant Activity | Anti-inflammatory Activity | Cancer Prevention Potential |

|---|---|---|---|

| This compound | Moderate | Significant | Promising |

| Beta-Carotene | High | Moderate | Strong |

| Lycopene | Very High | High | Strong |

Propiedades

IUPAC Name |

(6R)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,5,5-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIYGODPCLMGQH-GOXCNPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315574 | |

| Record name | ε,ψ-Carotene, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | delta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31063-33-9 | |

| Record name | ε,ψ-Carotene, (6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31063-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Carotene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ε,ψ-Carotene, (6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.-CAROTENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154Q4PNZ1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C | |

| Record name | delta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of δ-carotene?

A1: δ-Carotene is a precursor to other carotenoids, particularly α-carotene, which is a provitamin A carotenoid. This means the human body can convert α-carotene into vitamin A (retinol), essential for vision, growth, and immune function. In plants, carotenoids like δ-carotene play crucial roles in photosynthesis by absorbing light energy and protecting chlorophyll from photodamage [].

Q2: How does the presence of δ-carotene impact the aroma of fruits like tomatoes and watermelons?

A2: Research suggests that the type of carotenoid present in fruits significantly influences their aroma profile. Tomatoes and watermelons accumulating primarily lycopene tend to have higher levels of noncyclic norisoprenoids like geranial and farnesyl acetone, likely derived from lycopene itself []. In contrast, the presence of δ-carotene in orange-fleshed tomatoes was associated with detectable levels of α-ionone [], indicating a potential link between δ-carotene and specific aroma volatiles.

Q3: What is unique about the carotenoid composition of lettuce and how does this relate to the study of lycopene cyclases?

A3: Lettuce stands out from other leafy green vegetables due to the presence of lactucaxanthin, a carotenoid with two epsilon-end-groups rarely found in other plants []. This characteristic makes lettuce an ideal model for studying the effects of inhibitors on the enzymes responsible for forming beta and epsilon rings in carotenoids, specifically lycopene beta-cyclase and lycopene epsilon-cyclase [].

Q4: How do lycopene beta-cyclase (LCYB) and lycopene epsilon-cyclase (LCYE) differ in their activities and what is the significance of their differential expression?

A4: Both LCYB and LCYE utilize lycopene as a substrate, but their products differ []. LCYB catalyzes the formation of two beta rings, resulting in β-carotene, while LCYE adds only one epsilon ring, producing δ-carotene []. This difference highlights a control mechanism in carotenoid biosynthesis where the relative expression of these enzymes dictates the types and proportions of carotenoids produced in specific plant tissues []. For instance, in maize, differential expression of LcyB and LcyE contributes to the distinct carotenoid profiles observed in the endosperm and embryo [].

Q5: What happens to carotenoid biosynthesis in maize lacking functional LCYB?

A5: The absence of functional LCYB in maize leads to the accumulation of unusual carotenoids like δ-carotene, ε-carotene, and lactucaxanthin in the endosperm []. This observation suggests that LCYE, in the absence of its usual LCYB counterpart, can utilize lycopene to produce these alternative cyclic carotenoids [], highlighting the potential for LCYE to exhibit broader substrate specificity under certain conditions.

Q6: How does the Del mutation in tomatoes affect δ-carotene accumulation and what does this reveal about the genetic control of carotenoid biosynthesis?

A6: The dominant Del mutation in tomatoes results in the accumulation of δ-carotene at the expense of lycopene, leading to orange fruit color []. This mutation maps to the gene encoding lycopene epsilon-cyclase (CrtL-e) and causes an upregulation of CrtL-e expression specifically during fruit ripening []. This finding suggests that the Del mutation is likely an allele of the CrtL-e gene, highlighting the direct influence of this gene on δ-carotene levels and demonstrating how mutations in carotenoid biosynthesis genes can significantly alter fruit color [, ].

Q7: How does the structure of δ-carotene compare to that of α-carotene, and what is the significance of their chirality?

A7: Both δ-carotene and α-carotene are carotene isomers, meaning they share the same molecular formula (C40H56) but have different structural arrangements. δ-Carotene possesses one epsilon-ring and one psi-end group, while α-carotene has one beta-ring and one epsilon-ring. The specific chirality at the C(6) position of δ-carotene has been confirmed to be identical to that of naturally occurring α-carotene and ε-carotene [].

Q8: What are the structural changes observed in plastids during the ripening of high-δ-carotene tomato mutants?

A8: During the ripening of tomato mutants with high δ-carotene content, the chloroplasts undergo a transformation into chromoplasts []. This process involves the breakdown of chloroplast lamellae and a concurrent increase in osmiophilic globules []. Notably, membranes originating from the inner membrane of the chloroplast envelope proliferate and form various configurations, and δ-carotene crystals develop in association with these newly formed membranes [].

Q9: What is the significance of the "B" locus in tomatoes and how does it relate to carotenoid accumulation?

A9: The "B" locus in tomatoes is associated with the hyperaccumulation of β-carotene in the fruit []. This locus appears to be homologous to the chromosomal region in pepper where the capsanthin-capsorubin synthase (Ccs) gene, involved in the biosynthesis of specific carotenoids, is located []. This observation suggests a potential link between the "B" locus and genes influencing carotenoid biosynthesis, although further research is needed to confirm this connection.

Q10: What is the potential of utilizing genetic engineering to enhance carotenoid content in crops like gojiberry?

A10: Genetic engineering holds promise for improving the nutritional value of crops like gojiberry by enhancing their carotenoid content. Research has shown that introducing carotenogenic genes from gojiberry, such as those encoding phytoene synthase and lycopene epsilon-cyclase, into tobacco plants successfully increased β-carotene levels in the leaves and flowers []. This finding indicates the potential for utilizing similar approaches to improve the biosynthesis of beneficial carotenoids in gojiberry and other crops.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.